molecular formula C10H15NO3 B7898362 (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B7898362
M. Wt: 197.23 g/mol
InChI Key: JVZVUXBFNRPOAY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amines in Synthetic and Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. In the context of pharmaceuticals, the chirality of a drug molecule can profoundly influence its pharmacological activity. rsc.org Often, only one enantiomer (one of the mirror-image forms) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org This underscores the critical importance of producing bioactive compounds in a single, pure enantiomeric form. openaccessgovernment.org

Chiral amines, organic compounds containing an amino group attached to a chiral carbon atom, are crucial structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. openaccessgovernment.orgacs.org In fact, approximately 40-45% of small-molecule drugs contain chiral amine fragments. acs.org These compounds serve as indispensable intermediates and building blocks in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. openaccessgovernment.org Beyond their role as synthetic intermediates, chiral amines are also utilized as resolving agents to separate racemic mixtures and as chiral auxiliaries and catalysts in asymmetric synthesis, guiding chemical reactions to produce a specific enantiomer. sigmaaldrich.comsigmaaldrich.com

Overview of the (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol Scaffold

This compound belongs to the class of chiral amino alcohols. Its structure is characterized by an ethanol (B145695) backbone with an amino group and a 3,4-dimethoxyphenyl group attached to the same chiral carbon atom (C2). The "(R)" designation specifies the absolute configuration at this stereocenter. The presence of both amino and hydroxyl functional groups, along with the aromatic ring substituted with two methoxy (B1213986) groups, provides multiple sites for chemical modification and interaction.

PropertyValue
CAS Number 114673-68-6
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol

This data is compiled from various chemical suppliers and databases. bldpharm.comepa.gov

The 3,4-dimethoxyphenyl group, also known as a homoveratryl group, is a common structural feature in various biologically active molecules. The synthesis of related structures, such as N,N-dimethylhomoveratrylamine, has been explored through various synthetic routes. orgsyn.org The racemic form of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol is also a known chemical entity. epa.govwww.gov.ukepa.gov

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical and academic research aspects of this compound. The scope is strictly limited to its significance as a chiral amine, its structural features, and its role in synthetic and medicinal chemistry research. The content will adhere to the provided outline, detailing research findings and presenting data in a structured format. Information regarding dosage, administration, safety profiles, and adverse effects is explicitly excluded. The primary focus remains on the foundational scientific knowledge surrounding this specific chemical compound. Research into related structures, such as those with different substitution patterns on the phenyl ring or derivatives of the amino or alcohol groups, provides a broader context for the potential applications and modifications of the title compound. glpbio.comnih.govchemicalbook.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZVUXBFNRPOAY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high efficiency and stereoselectivity. These methods can be broadly categorized into enantioselective catalysis and asymmetric reduction strategies.

Enantioselective Catalysis

Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, transforming a prochiral substrate into a chiral product. This approach encompasses both the development and application of specific chiral catalysts and the use of biocatalysts.

The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. For the synthesis of chiral amino alcohols, including the target compound, significant research has focused on metal-based and organocatalytic systems.

Ruthenium-based catalysts, particularly those containing diphosphine and diamine ligands, have shown high efficiency in the asymmetric hydrogenation of α-amino ketones, which are precursors to 1,2-amino alcohols. acs.orgresearchgate.net For instance, the use of a Ru-diphosphine-diamine complex can achieve excellent yields and enantiomeric excesses (ee) for a range of β-heteroaryl amino alcohols. researchgate.net Similarly, iridium complexes with chiral ligands, such as those derived from f-phamidol, have been successfully employed in the dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters, affording chiral β-hydroxy α-amino derivatives with outstanding diastereoselectivity and enantioselectivity (>99/1 dr, up to >99% ee). rsc.org

Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. Chiral BINOL-derived aldehydes have been utilized to catalyze the asymmetric α-functionalization of N-unprotected amino esters through imine activation. frontiersin.org This strategy allows for the direct activation of the α-C-H bond of an amine, leading to the formation of chiral amino acid derivatives. frontiersin.org Furthermore, multifunctional organocatalysts have been developed for cascade reactions, such as the oxa-Michael-aza-Henry reaction of salicylaldimines with nitroolefins, to produce polysubstituted chiral 4-aminobenzopyrans with high yields and excellent stereoselectivity. nih.gov

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

Catalyst TypeLigand/CatalystSubstrate TypeProduct TypeStereoselectivity
Ruthenium ComplexDiphosphine-Diamineα-Amino Ketonesβ-Amino AlcoholsHigh ee
Iridium Complexf-phamidolα-Dibenzylamino β-Ketoestersβ-Hydroxy α-Amino Derivatives>99/1 dr, >99% ee
OrganocatalystChiral BINOL AldehydeN-unprotected Amino EstersChiral Amino Acid DerivativesHigh ee
OrganocatalystChiral DiaminocyclohexaneSalicylaldimines, NitroolefinsChiral 4-AminobenzopyransUp to 98% ee, >99:1 dr

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Enzymes such as transaminases, amine dehydrogenases (AmDHs), and alcohol dehydrogenases (ADHs) are instrumental in the synthesis of chiral amino alcohols. nih.govmdpi.comnih.gov

Engineered amine dehydrogenases, derived from amino acid dehydrogenases, have been developed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This method uses ammonia (B1221849) as the amino donor and provides a direct, one-step route to chiral amino alcohols with high enantioselectivity (ee >99%). frontiersin.org For example, an engineered AmDH from Sporosarcina psychrophila has demonstrated improved activity in the synthesis of chiral amino alcohols. frontiersin.org

Plant-based biocatalysts, such as those found in carrot roots, have also been utilized for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.net The use of whole-cell biocatalysts from plants can be a simple and effective method for producing enantiomerically enriched alcohols. researchgate.net

Table 2: Biocatalytic Approaches to Chiral Amino Alcohols

Enzyme/BiocatalystReaction TypeSubstrateProductKey Advantages
Amine Dehydrogenase (AmDH)Asymmetric Reductive Aminationα-Hydroxy KetonesChiral Amino AlcoholsHigh ee (>99%), uses ammonia directly
TransaminaseTransaminationKetonesChiral AminesHigh selectivity
Plant Cells (e.g., Carrot Root)Asymmetric ReductionProchiral KetonesChiral AlcoholsEnvironmentally friendly, simple setup

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3,4-dimethoxyphenyl)ethanone, is a common and effective strategy to obtain (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Catalytic asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst and a hydrogen donor like formic acid/triethylamine (HCOOH/TEA) is a well-established method. For instance, the reduction of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride using a specific chiral Ru catalyst in the presence of HCOOH/TEA at elevated temperatures can yield the corresponding (R)-amino alcohol with high enantiomeric excess. acs.org

Another approach involves the borane (B79455) reduction of an α-amino ketone catalyzed by a chiral oxazaborolidine. This method has been successfully applied to the synthesis of chiral 2-amino-1-phenylethanol, achieving high enantioselectivity (95-96% ee) at full conversion. taylorfrancis.com The resulting chloroalcohol can then be converted to the desired amino alcohol. taylorfrancis.com

Chiral Resolution of Racemic 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Chiral resolution is a classical and widely used technique for separating enantiomers from a racemic mixture. This method relies on the formation of diastereomers with a chiral resolving agent, which can then be separated based on their different physical properties, most commonly solubility.

Diastereomeric Salt Formation and Crystallization

The most common method for the chiral resolution of amino alcohols is through the formation of diastereomeric salts with a chiral acid. The basic amino group of the racemic 2-Amino-2-(3,4-dimethoxyphenyl)ethanol reacts with an enantiomerically pure acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, including solubility in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation. The less soluble diastereomer is isolated by filtration, and the desired enantiomer of the amino alcohol can then be liberated by treatment with a base. The resolving agent can often be recovered and reused.

The efficiency of this process is highly dependent on the choice of the resolving agent and the crystallization solvent. Extensive screening is often required to identify the optimal conditions that provide high diastereomeric and enantiomeric purity of the desired product.

Table 3: Common Chiral Resolving Agents for Amino Alcohols

Resolving AgentTypeFunctional Group for Salt Formation
Tartaric AcidAcidCarboxylic Acid
Mandelic AcidAcidCarboxylic Acid
Camphorsulfonic AcidAcidSulfonic Acid
Dibenzoyltartaric AcidAcidCarboxylic Acid

Chromatographic Separation Methods

The isolation of the individual enantiomers of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol from a racemic mixture is critical for its application in stereospecific synthesis and pharmaceuticals. Chromatographic techniques are paramount for achieving high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.cznih.gov The principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and thus, separation. sigmaaldrich.com The "three-point interaction" model is a fundamental concept explaining chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. csfarmacie.cz

For amino alcohols like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, several types of CSPs have proven effective. nih.gov These include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, macrocyclic glycopeptide phases (e.g., teicoplanin-based), and crown ether-based phases. nih.govscas.co.jpchromatographyonline.com Polysaccharide-based CSPs are particularly versatile and widely used for separating a broad range of chiral compounds, including amines and amino alcohols. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326), ethanol), is crucial for optimizing separation. csfarmacie.cz Acidic or basic additives are often incorporated to improve peak shape and resolution for basic compounds like amines. researchgate.net

Table 1: Common Chiral Stationary Phases (CSPs) for Amino Alcohol Separation

CSP Type Chiral Selector Example Typical Mobile Phase Interaction Mechanism
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol Hydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (B145695) Hydrogen bonding, π-π interactions, steric hindrance
Pirkle-Type (R)-N-(3,5-Dinitrobenzoyl)phenylglycine Normal Phase (e.g., Hexane/IPA) π-π interactions, hydrogen bonding, dipole-dipole
Macrocyclic Glycopeptide Teicoplanin Reversed-Phase (e.g., Methanol (B129727)/Water) or Polar Organic Inclusion complexing, hydrogen bonding, ionic interactions

| Crown Ether | Chiral Crown Ether | Reversed-Phase or Normal Phase | Host-guest complexation with primary amino groups |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental friendliness due to its use of supercritical CO2 as the primary mobile phase. chromatographyonline.comzendy.io The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and higher throughput. tandfonline.com

Similar to HPLC, the key to enantioseparation in SFC is the chiral stationary phase. Polysaccharide-based CSPs are the most frequently employed for chiral SFC separations. nih.gov The technique is highly effective for the separation of β-blockers, which are structurally related amino alcohols. nih.gov Method development in SFC involves optimizing several parameters, including the choice of organic co-solvent (modifier) such as methanol or ethanol, the back pressure, and the column temperature. nih.gov These parameters influence the density and solvating power of the mobile phase, thereby affecting retention and selectivity. nih.gov For basic analytes like amino alcohols, small amounts of additives like isopropylamine (B41738) are often added to the modifier to prevent peak tailing and improve resolution. nih.gov Studies have shown that replacing methanol with isopropanol as a modifier can lead to better results in the SFC separation of certain amino alcohol derivatives. researchgate.net

Kinetic Resolution Techniques (e.g., Enzymatic Resolution)

Kinetic resolution is a widely used strategy for obtaining enantiomerically pure compounds from a racemate. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly advantageous due to the high stereoselectivity and mild reaction conditions offered by biocatalysts.

For the resolution of racemic 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, ω-transaminase (ω-TA) enzymes are highly effective. These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, a process that can be exquisitely stereoselective. In a kinetic resolution setup, a racemic mixture of an amine is exposed to an ω-TA and a suitable carbonyl acceptor. The enzyme will selectively catalyze the deamination of one enantiomer (e.g., the (R)-enantiomer) to its corresponding ketone, leaving the other enantiomer (the (S)-enantiomer) unreacted and therefore enriched.

Research has demonstrated that ω-transaminases can achieve high conversions and excellent enantiomeric excess (ee) for the desired products. For instance, an immobilized ω-TA from Arthrobacter sp. has been used in a parallel interconnected kinetic asymmetric transformation (PIKAT), which combines the asymmetric amination of a ketone with the kinetic resolution of a racemic amine. In such systems, the enzyme can selectively consume the (R)-configured amine from a racemic mixture, allowing for the isolation of the (S)-configured amine with high optical purity.

Synthesis of Precursors and Intermediates

The efficient synthesis of this compound relies on the availability of key precursors and intermediates. These molecules provide the necessary carbon skeleton and functional groups that are elaborated in subsequent steps.

Preparation of 3,4-Dimethoxyphenyl-containing Synthons

The 3,4-dimethoxyphenyl moiety is the core structural unit. Several synthons containing this group can be prepared through various established chemical routes. Common starting materials include veratraldehyde, veratrole (1,2-dimethoxybenzene), or eugenol.

A key intermediate is 3',4'-Dimethoxyacetophenone . This ketone can be synthesized via several methods. One common route is the Friedel-Crafts acylation of veratrole. Another approach involves the methylation of 3',4'-dihydroxyacetophenone (B73281) using a methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3). nih.gov

Another important synthon is 3,4-Dimethoxyphenylacetonitrile . This compound can serve as a precursor to the phenylethylamine backbone. A classical method involves the chloromethylation of veratrole followed by cyanation, though this uses highly toxic cyanide reagents. google.com A different route starts from 3,4-dimethoxybenzaldehyde, which is converted to 3,4-dimethoxybenzyl alcohol by reduction with sodium borohydride. chemicalbook.comijcea.org The alcohol can then be converted to the corresponding benzyl (B1604629) chloride and subsequently reacted with a cyanide source to yield the desired nitrile. ijcea.org An alternative synthesis involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) to form 3,4-dimethoxyphenylacetaldehyde, which is then converted to the oxime and dehydrated to the nitrile. google.com

Table 2: Selected Synthetic Routes to 3,4-Dimethoxyphenyl Synthons

Target Synthon Starting Material(s) Key Reagents/Reaction Reference
3',4'-Dimethoxyacetophenone 3',4'-Dihydroxyacetophenone MeI, K2CO3, Acetone nih.gov
3,4-Dimethoxybenzyl alcohol 3,4-Dimethoxybenzaldehyde NaBH4, Methanol chemicalbook.comijcea.org
3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxybenzyl alcohol SOCl2 then NaCN ijcea.org
3,4-Dimethoxyphenylacetonitrile 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate H2O (decarboxylation), then HONH3Cl, then dehydration google.com

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzyl chloride | Hexamethylenetetramine (Sommelet reaction) | google.com |

Stereocontrolled Formation of the Aminoethanol Moiety

Creating the chiral center bearing both the amino and hydroxyl groups with the correct stereochemistry is the most critical step in the synthesis of this compound. Stereocontrolled methods are preferred over resolution as they are more atom-economical.

One of the most effective strategies is the asymmetric amination of a prochiral ketone precursor, such as 2-hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one. This transformation can be achieved with high enantioselectivity using biocatalysts like ω-transaminases. By selecting an appropriate enzyme and amine donor (e.g., isopropylamine), the ketone can be converted directly into the desired (R)-amino alcohol with very high enantiomeric excess.

Another modern approach involves the direct C-H functionalization of an alcohol. For example, an enantioselective radical C-H amination has been developed that can transform alcohols into chiral β-amino alcohols. nih.gov This method uses a dual photoredox and copper catalysis system to selectively functionalize the β-C-H bond of an alcohol derivative, installing the nitrogen functionality with high stereocontrol. nih.gov While this specific reaction has not been reported for the exact target molecule, the principle demonstrates a state-of-the-art strategy for the stereocontrolled formation of the aminoethanol moiety. Such methods avoid the need for pre-functionalized substrates and proceed under mild conditions. nih.gov

Advanced Analytical and Spectroscopic Characterization of R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol, specific proton signals are anticipated based on the molecule's structure. The aromatic protons on the 3,4-dimethoxyphenyl ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) would likely produce sharp singlet signals around δ 3.8-3.9 ppm. The protons of the ethanolamine (B43304) backbone, specifically the methine proton (CH-N) and the methylene (B1212753) protons (CH₂-O), would exhibit characteristic multiplets. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and stereochemical environment. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

Interactive Data Table: Representative ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)6.5 - 7.5Multiplet
Methoxy (Ar-OCH₃)~3.85Singlet
Methine (CH-N)~4.0 - 4.5Multiplet
Methylene (CH₂-O)~3.5 - 4.0Multiplet
Amine (-NH₂)VariableBroad Singlet
Hydroxyl (-OH)VariableBroad Singlet
Note: These are representative values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the dimethoxyphenyl ring would resonate in the range of δ 110-150 ppm. The two methoxy carbons are expected to show a signal around δ 55-60 ppm. The carbon bearing the amino group (C-N) and the carbon bearing the hydroxyl group (C-O) would appear in the range of δ 50-75 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic (C-O)140 - 150
Aromatic (C-H)110 - 125
Aromatic (Quaternary)125 - 135
Methoxy (-OCH₃)55 - 60
Methine (C-N)50 - 60
Methylene (C-O)60 - 70
Note: These are representative values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the primary amine. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching of the alcohol and the ether linkages of the methoxy groups would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Representative IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3200 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1400 - 1600Medium to Weak
C-O Stretch (Alcohol/Ether)1000 - 1300Strong
Note: These are representative values.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (197.23 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule, an amino group, or cleavage of the bond between the two chiral carbons.

Interactive Data Table: Expected Mass Spectrometry Fragments

Ion m/z (expected) Description
[M]⁺197Molecular Ion
[M-H₂O]⁺179Loss of water
[M-NH₂]⁺181Loss of amino group
[C₈H₉O₂]⁺1533,4-dimethoxybenzyl cation
Note: Fragmentation patterns are predictive and can vary based on ionization method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For this compound, the absorption in the UV region is primarily due to the electronic transitions within the 3,4-dimethoxyphenyl chromophore. Aromatic systems typically exhibit one or more absorption bands in the 200-300 nm range. It is expected that this compound would show absorption maxima (λ_max) characteristic of a substituted benzene (B151609) ring. For instance, related compounds often show absorption maxima around 280 nm. nih.govbldpharm.com

Interactive Data Table: Representative UV-Vis Absorption

Chromophore Expected λ_max (nm) Solvent
3,4-Dimethoxyphenyl~280Ethanol (B145695)
Note: This is a representative value and can be influenced by solvent polarity.

Chiroptical and Stereochemical Analysis

Chiroptical techniques are essential for determining the stereochemistry of a chiral molecule, specifically its absolute configuration.

Optical Rotation

Enantiomeric Purity Determination Methods

The quantification of the enantiomeric excess of a chiral compound is critical. Enantiomers can have different pharmacological activities, making the determination of enantiomeric purity a key quality control step. nih.gov Methods such as capillary electrophoresis and chiral chromatography are powerful tools for this purpose. nih.gov

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral resolution of various compounds, including amino alcohols. springernature.com The principle of chiral CE separations often involves the addition of a chiral selector to the background electrolyte. springernature.com For amino compounds, cyclodextrins (CDs) are widely used as chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation. springernature.com

The separation mechanism relies on the differential interaction between the enantiomers of this compound and the chiral selector. Factors such as the type and concentration of the chiral selector, buffer pH, and applied voltage are optimized to achieve baseline resolution of the enantiomers. nih.gov While direct CE applications for this specific compound are not detailed in the provided literature, the general methodology for chiral amino alcohols is well-established. nih.govspringernature.com

Table 1: Typical Capillary Electrophoresis Conditions for Chiral Amino Alcohol Separation

ParameterTypical Condition/ValueReference
InstrumentStandard Capillary Electrophoresis System springernature.com
CapillaryFused-silica capillary (e.g., 50 µm i.d., 30-60 cm length) springernature.com
Chiral SelectorModified Cyclodextrins (e.g., β-CD, HP-β-CD) springernature.com
Background Electrolyte (BGE)Phosphate or borate (B1201080) buffer at acidic pH (e.g., pH 2.5-4.5) nih.gov
Applied Voltage15-30 kV springernature.com
DetectionUV-Vis Detector (e.g., at 214 nm or 270 nm) nih.gov

Chiral chromatography is a cornerstone for the enantioselective separation and analysis of chiral molecules in research and industry. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. nih.gov For compounds like vicinal amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.gov For instance, the separation of a structurally related axially chiral vicinal amino alcohol was successfully achieved using a Chiralpak® IA column, which is based on amylose tris(3,5-dimethylphenylcarbamate). nih.gov The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol, is optimized to achieve the best selectivity and resolution. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov It is considered a "green" chromatography technique due to the reduced use of organic solvents. mdpi.com SFC often provides faster separations and higher efficiency compared to HPLC. For chiral separations, SFC is coupled with the same types of chiral stationary phases used in HPLC. The technique is highly effective for separating a wide range of chiral compounds, and its applicability has been demonstrated for complex enantioseparations, which can often be performed in under 15 minutes. nih.govnih.gov

Table 2: Example Chiral Chromatography Conditions for Amino Alcohol Separation

ParameterHPLC (Example)SFC (Typical)Reference
TechniqueHigh-Performance Liquid ChromatographySupercritical Fluid Chromatography nih.govnih.gov
Stationary PhaseChiralpak® IA (amylose-based)Cellulose- or amylose-based CSPs nih.govnih.gov
Mobile Phasen-hexane/ethanol/chloroformCO₂ with a modifier (e.g., Methanol (B129727), Ethanol) nih.govnih.gov
Flow Rate0.8 - 1.0 mL/min2.0 - 5.0 mL/min nih.gov
DetectionUV (e.g., 250-270 nm)UV, Mass Spectrometry (MS) nih.govnih.gov

Computational and Theoretical Investigations of R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and spectroscopic properties of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

The electronic structure of a molecule is key to its chemical reactivity and stability. A primary method for analyzing this is through the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be more easily polarized. For molecules with dimethoxybenzene moieties, DFT calculations, often using the B3LYP functional, have been employed to determine these energy levels and predict reactivity.

The HOMO-LUMO energy gap and related electronic properties are typically calculated using DFT. These properties provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Calculated Electronic Properties (Illustrative) Note: The following data is illustrative and based on typical values for similar aromatic amino alcohols, as specific published data for this compound is not available.

ParameterTypical Value (eV)Significance
EHOMO~ -5.5Electron-donating capacity
ELUMO~ -0.8Electron-accepting capacity
Energy Gap (ΔE)~ 4.7Chemical reactivity and stability

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally.

For aromatic compounds, these calculations can identify the specific molecular orbitals involved in the main electronic transitions, such as π → π* transitions within the phenyl ring. The accuracy of these predictions can be validated by comparing the calculated absorption maxima (λmax) with experimentally measured spectra. The choice of solvent can influence spectroscopic properties, and computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with TD-DFT to simulate these solvent effects, often leading to better agreement with experimental data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound. These techniques are crucial for understanding how the molecule's shape and flexibility influence its function.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a biological target, such as a receptor or an enzyme. This method is widely used in drug discovery to understand the mechanism of action and to design new, more potent molecules.

For compounds like this compound, which are structurally related to known bioactive agents, docking studies can provide valuable hypotheses about their potential biological activity. For instance, derivatives of 2-amino-2-phenylethanol (B122105) have been docked into the β2-adrenoceptor to elucidate their binding modes. Such studies typically reveal key interactions, like hydrogen bonds between the amino and hydroxyl groups of the ligand and specific amino acid residues (e.g., Asp, Asn, Ser) in the receptor's binding pocket. The dimethoxyphenyl group would be expected to form hydrophobic or van der Waals interactions within the target protein. The docking score, an estimation of the binding affinity, helps in ranking different compounds and predicting their relative potencies.

Structure-Property Relationships Derived from Theoretical Studies

Theoretical studies on this compound allow for the establishment of clear structure-property relationships. The electronic properties calculated through DFT, such as the HOMO-LUMO gap, provide a direct link between the electronic structure and the molecule's inherent stability and reactivity.

The conformational analysis reveals how intramolecular forces, like hydrogen bonding and steric effects from the methoxy (B1213986) groups, determine the molecule's three-dimensional shape. This preferred conformation, in turn, governs how the molecule can interact with its environment, particularly with the specific geometry of a biological receptor's active site.

Structure Activity Relationship Sar Studies of R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol Derivatives

Impact of Stereochemistry on Biological Interactions

There are no available studies that specifically compare the biological activities of the (R)- and (S)-enantiomers of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol or its derivatives. Such studies would be essential to determine the stereochemical requirements for target binding and biological response.

Correlation of Structural Features with Preclinical Pharmacological Profiles

In the absence of any synthesized and tested derivatives, it is impossible to establish any correlation between structural modifications and the preclinical pharmacological outcomes. There are no data tables or comparative studies to draw upon for such an analysis.

Preclinical Biological Activity and Mechanistic Studies of R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol and Its Derivatives

In Vitro Receptor Binding and Functional Assays

The interaction of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol and its analogs with key receptor systems, including adenosine (B11128), serotonin (B10506), and dopamine (B1211576) receptors, has been explored through various in vitro studies.

Adenosine Receptor Interactions (referencing related compounds)

While direct binding studies on this compound are not extensively documented, research on structurally related adenosine derivatives provides insights into potential interactions. Specifically, N6-substituted adenosine derivatives featuring arylethyl moieties have been shown to exhibit significant affinity for A2A and A3 adenosine receptors. For instance, N6-arylethyl adenosines have demonstrated stereoselectivity and varied efficacy at these receptors, with binding affinities influenced by the nature of the substituent on the phenyl ring. The 2-(2-phenylethyl)amino modification of adenosine, in particular, has been associated with enhanced affinity at the A2A adenosine receptor. researchgate.net

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosineHuman A30.63
DPMAA2A4
DPMAHuman A3 (antagonist)106

Serotonin Receptor Modulation (referencing related compounds)

The modulation of serotonin receptors by phenylethylamine derivatives has been a significant area of research. Studies on 2,5-dimethoxyphenethylamine (2C-X) analogs, which share a core structure with the compound of interest, have revealed potent interactions with 5-HT2A and 5-HT2C receptors. For example, compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have been characterized as potent 5-HT2A receptor antagonists in certain experimental systems. nih.gov The affinity for these receptors is influenced by the substituents on the phenyl ring.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
DOI19-30
DOB41-70

Other Relevant Receptor Systems (e.g., Dopamine D1 receptors - referencing related compounds)

The interaction of phenylethanolamine derivatives with dopamine receptors, particularly the D1 subtype, is less clearly defined in the scientific literature. While some phenylethylamine derivatives are known to affect dopaminergic neurotransmission, direct, high-affinity binding to D1 receptors has not been consistently demonstrated for this structural class. Research on a range of neuroleptics has established their binding affinities for the D1 receptor, but these compounds are structurally distinct from this compound. nih.gov Further investigation is required to determine if dimethoxy-substituted phenylethanolamines exhibit any significant interaction with the dopamine D1 receptor.

Enzymatic Activity Modulation and Mechanism of Action

Enzyme Inhibition/Activation Studies (e.g., HDAC2 inhibition, referencing related compounds)

The potential for phenylethanolamine derivatives to act as histone deacetylase (HDAC) inhibitors, specifically targeting HDAC2, is an emerging area of interest. While many known HDAC inhibitors belong to distinct chemical classes such as hydroxamic acids, some studies have explored novel scaffolds. For instance, derivatives of researchgate.net-shogaol have been investigated for their HDAC inhibitory activity, with some compounds showing selectivity towards specific HDAC isoforms. nih.gov However, there is a lack of specific data on the HDAC2 inhibitory properties of compounds with a phenylethanolamine backbone.

CompoundHDAC IsoformIC50 (µM)
researchgate.net-Shogaol derivative 5jTotal HDACs51
researchgate.net-Shogaol derivative 5kTotal HDACs65
researchgate.net-Shogaol derivative 4cTotal HDACs61
researchgate.net-Shogaol derivative 4dTotal HDACs60

Metabolic Pathway Interactions (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase, Cytochrome P450 2E1 - as an ethanol (B145695) derivative class, if studied for the compound or its direct analogs in preclinical models)

Given its structural classification as an ethanol derivative, the metabolic fate of this compound is of significant interest, particularly its interaction with enzymes involved in alcohol and amine metabolism.

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): These enzymes are central to the metabolism of ethanol and various aldehydes. nih.govnih.govyoutube.comyoutube.comyoutube.com Catecholamine-derived aldehydes, such as 3,4-dihydroxyphenylacetaldehyde (B32087) (the aldehyde metabolite of dopamine), are known substrates for aldehyde dehydrogenases. nih.gov Studies on 3,4-dimethoxy-2-phenylethylamine have shown that it is metabolized to its corresponding aldehyde by monoamine oxidase, which is then further oxidized to an acid metabolite primarily by aldehyde oxidase and to a lesser extent by aldehyde dehydrogenase. researchgate.net This suggests that the dimethoxy-substituted phenylethanolamine structure is a substrate for these enzymatic pathways. The primary enzymes involved in the broader metabolism of ethanol are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular level. These assays are crucial for identifying potential therapeutic effects and for assessing cytotoxicity.

Aminoalcohol derivatives have demonstrated a range of antimicrobial activities against various pathogens, including both bacteria and fungi. The structural characteristics of these compounds, such as the nature of the amino group and the substituents on the aromatic ring, play a significant role in their antimicrobial potency.

Studies have shown that certain aminoalcohol derivatives exhibit notable antifungal activity against dermatophytes and yeasts. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify this activity. For instance, a study on a series of aminoalcohol derivatives demonstrated fungicidal activity against several fungal strains, with MIC and MFC values ranging from 0.12 to 1000 µg/mL for filamentous fungi and 0.6 to 1250 µg/mL for yeasts. nih.gov In some cases, the antifungal activity of these derivatives has been found to be comparable to that of established antifungal drugs.

The antibacterial activity of aminoalcohol derivatives has also been investigated. While some derivatives show broad-spectrum activity, others are more specific to certain types of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The table below summarizes the antimicrobial activity of selected aminoalcohol derivatives from various studies.

Derivative ClassOrganismActivity (MIC in µg/mL)Reference
l-amino alcohol derivativesCandida albicans0.03-0.06 nih.gov
l-amino alcohol derivativesCandida tropicalis0.03-0.06 nih.gov
l-amino alcohol derivativesAspergillus fumigatus1-2 nih.gov
l-amino alcohol derivativesCryptococcus neoformans1-2 nih.gov
Amphiphilic aromatic amino alcoholsTrichophyton rubrum≤ 62.5 nih.gov
Amphiphilic aromatic amino alcoholsTrichophyton mentagrophytes≤ 31.25 nih.gov
Amphiphilic aromatic amino alcoholsCandida albicans≤ 62.5 nih.gov

Cytotoxicity studies are essential to evaluate the potential of a compound to be developed as an anticancer agent and to assess its general toxicity profile against various cell types. Aminoalcohol derivatives have been the subject of numerous cytotoxicity studies against a range of cancer cell lines.

The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The table below presents the cytotoxic activity of various aminoalcohol derivatives on different non-clinical cell lines.

Derivative Class/CompoundCell LineActivity (IC50 in µM)Reference
β-amino alcohol derivatives (N-anthranyl group)Various human cancer cell linesComparable to cisplatin nih.gov
l-amino alcohol derivatives (14n and 14v)A549 (human lung carcinoma)Almost nontoxic nih.gov

Preclinical Pharmacological Characterization in Animal Models

Preclinical pharmacological studies in animal models are a critical step in the drug development process. These studies provide essential information on how a compound behaves in a living organism, which is crucial for predicting its potential efficacy and safety in humans. It is important to note that specific preclinical data for this compound was not found in the reviewed literature. Therefore, this section will discuss the general principles and importance of such studies for the class of aminoalcohol derivatives.

Pharmacokinetics is the study of the movement of drugs in the body and encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the ADME profile of a compound is vital for determining its bioavailability and for designing appropriate dosing regimens.

Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract.

Distribution: Once in the bloodstream, a drug is distributed to various tissues and organs throughout the body.

Metabolism: This is the process by which the body breaks down the drug, primarily in the liver, into metabolites that can be more easily excreted.

Excretion: This is the elimination of the drug and its metabolites from the body, mainly through the kidneys (urine) or the liver (bile and feces).

For aminoalcohol derivatives, ADME studies in animal models such as rats or mice would be necessary to understand their in vivo behavior. These studies would help to identify potential liabilities, such as poor absorption or rapid metabolism, that could limit their therapeutic potential.

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. It aims to understand the mechanism of action of a drug and to evaluate its effectiveness in treating a specific disease.

Target Engagement: This refers to the binding of a drug to its intended biological target, such as a receptor or an enzyme. Demonstrating target engagement in an animal model is a key step in validating the mechanism of action of a new drug.

Efficacy in Disease Models: Once target engagement is confirmed, the efficacy of the compound is tested in animal models that mimic human diseases. For example, if an aminoalcohol derivative is being developed as an anticancer agent, its ability to inhibit tumor growth would be evaluated in a mouse xenograft model.

For the class of aminoalcohol derivatives, pharmacodynamic studies would be tailored to their intended therapeutic application. For instance, for an antimicrobial agent, the efficacy would be assessed in an animal model of infection. These studies are crucial for establishing a proof-of-concept for the therapeutic potential of a new compound before it can be considered for clinical trials in humans.

R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Complex Natural Products

The core structure of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol is embedded within a large family of natural products, most notably the isoquinoline (B145761) alkaloids. This class of compounds features a 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton, which is biosynthesized from dopamine-derived phenylethylamines. The title compound is a synthetic analogue of these precursors and provides a strategic entry point for the asymmetric synthesis of various alkaloids.

The primary synthetic strategy involves the transformation of the amino alcohol into a chiral phenylethylamine derivative. This intermediate can then undergo a diastereoselective Pictet-Spengler reaction with an aldehyde or ketone to construct the core tetrahydroisoquinoline ring system with control over the stereochemistry at the C1 position. This approach has been instrumental in the total synthesis of several complex alkaloids.

One prominent example is the synthesis of benzylisoquinoline alkaloids such as (S)-Laudanosine. nih.gov Laudanosine is a naturally occurring alkaloid found in opium and is a key intermediate in the synthesis of other pharmacologically important compounds. researchgate.net The synthesis of such molecules often relies on building the tetrahydroisoquinoline core from a chiral precursor to establish the correct absolute stereochemistry. researchgate.netresearchgate.net By starting with this compound, chemists can access the key chiral intermediates necessary for constructing these intricate natural product scaffolds.

Table 1: Representative Natural Products with a Tetrahydroisoquinoline Core

Natural ProductClassStructure
(S)-LaudanosineBenzylisoquinoline Alkaloid
(-)-(S)-XylopinineProtoberberine Alkaloid
(R)-ReticulineBenzylisoquinoline Alkaloid

Application in the Preparation of Pharmacologically Active Intermediates

The structural motifs present in this compound are frequently found in synthetic pharmaceutical agents. The compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs), particularly those that interact with adrenergic receptors. bldpharm.com Its inherent chirality is crucial for developing enantiomerically pure drugs, which often leads to improved efficacy and reduced side effects.

A significant application is in the synthesis of β-adrenergic blocking agents (beta-blockers). For instance, the structure is directly related to the synthesis of Bevantolol, a cardioselective beta-blocker. google.comgoogle.com The synthesis typically involves the reaction of a phenylethylamine derivative with a substituted phenoxy epoxide. prepchem.com Using the enantiomerically pure (R)-amino alcohol as the starting material allows for the stereoselective synthesis of a single enantiomer of the drug, such as (R)-Bevantolol. nih.gov This is a critical aspect of modern drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

The general synthetic utility extends to a range of other potential therapeutics built around the 1-aryl-2-aminoethanol core. The amino and hydroxyl groups provide convenient handles for further chemical modification, enabling the construction of diverse molecular libraries for drug discovery programs.

Table 2: Pharmacologically Active Intermediates Derivable from this compound

Intermediate/DrugTherapeutic ClassStructure
(R)-BevantololBeta-Blocker
Denopamine Analogueβ1-adrenergic agonist

Role in the Development of Chiral Catalysts and Auxiliaries

Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, widely employed as precursors for chiral auxiliaries, ligands, and organocatalysts. researchgate.net this compound, with its defined stereocenter, is well-suited for these applications, enabling the transfer of chirality to a prochiral substrate during a chemical reaction.

One of the most common applications of chiral β-amino alcohols is in the formation of oxazolidinone chiral auxiliaries. These auxiliaries can be temporarily attached to a substrate, direct the stereochemical course of a reaction (such as an alkylation or aldol (B89426) reaction), and then be cleanly removed. The synthesis of the corresponding (R)-4-(3,4-dimethoxyphenyl)-2-oxazolidinone from the title amino alcohol can be achieved by reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole. orgsyn.org The resulting oxazolidinone can then be N-acylated, and the enolate of this N-acyl derivative can undergo highly diastereoselective reactions. orgsyn.org

Furthermore, the amino alcohol can be converted into chiral ligands for transition-metal-catalyzed asymmetric reactions. nih.gov For example, condensation of the amino group with a salicylaldehyde (B1680747) derivative would produce a chiral Schiff base, which can serve as a ligand for metals like vanadium or titanium in asymmetric oxidations or other transformations. researchgate.net The compound can also be used more directly as an organocatalyst, where the amine and alcohol groups can act in concert to activate substrates through hydrogen bonding and acid/base catalysis. researchgate.net

Table 3: Potential Chiral Auxiliaries and Ligands Derived from this compound

DerivativeClassPotential ApplicationStructure
(R)-4-(3,4-dimethoxyphenyl)-2-oxazolidinoneChiral AuxiliaryAsymmetric aldol reactions, alkylations, and conjugate additions.
Chiral Schiff Base LigandChiral LigandAsymmetric oxidation of sulfides, cyanohydrin formation.
Chiral OxazaborolidineCatalystAsymmetric reduction of prochiral ketones (Corey-Bakshi-Shibata reduction).

Future Perspectives and Research Directions for R 2 Amino 2 3,4 Dimethoxyphenyl Ethanol

Advancements in Stereoselective Synthesis

The efficient and precise synthesis of the (R)-enantiomer of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is paramount for its future applications. Traditional methods often result in racemic mixtures, requiring challenging separation processes. Future research will likely focus on developing more advanced stereoselective synthetic routes.

One promising avenue is the use of asymmetric bioreduction . This technique employs biocatalysts, such as whole cells or isolated enzymes, to reduce a prochiral ketone precursor, like 3,4-dimethoxyacetophenone, with high enantioselectivity. For instance, the bioreduction of the related 2,4-dimethoxyacetophenone using Daucus carota cells has been shown to produce the corresponding (S)-enantiomer with high enantiomeric excess, a principle that can be adapted for the synthesis of the (R)-enantiomer of the 3,4-dimethoxy analog. evitachem.com The use of lipases in the kinetic resolution of racemic 1-phenylethanol (B42297) is another well-established enzymatic method that could be optimized for this specific compound, potentially in two-phase catalytic systems with ionic liquids to improve enzyme stability and reusability. sigmaaldrich.comresearchgate.net

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones represents another cutting-edge approach. This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohols, offering a cost-effective and direct route without the need for extensive protection and deprotection steps. google.commanchester.ac.uk Further development of this technology could lead to highly efficient, scalable, and environmentally friendly processes for producing (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. Additionally, asymmetric reduction of ketones using boranes in the presence of a chiral catalyst is a viable alternative, especially for substrates with functional groups that might interfere with transition metal catalysts. nih.gov

Future research in this area will likely involve the screening of new biocatalysts and the design of novel chiral ligands for metal-catalyzed reactions to enhance enantioselectivity and yield.

Novel Analytical Techniques for Purity and Chirality

The development of rapid, sensitive, and reliable analytical methods for determining the enantiomeric purity of this compound is crucial for both research and potential future clinical applications.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving enantiomers of various chiral compounds, including amino alcohols. bldpharm.comnih.gov Future advancements may include the development of novel CSPs with enhanced chiral recognition capabilities for this specific class of compounds. The use of supercritical fluid chromatography (SFC) in conjunction with these CSPs is also an area for exploration, as it can offer faster and more efficient separations. chemrio.com

Capillary Electrophoresis (CE) is emerging as a powerful alternative to HPLC for chiral analysis. evitachem.com It offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com The use of chiral selectors, such as cyclodextrins and macrocyclic antibiotics, added to the background electrolyte enables the separation of enantiomers. cymitquimica.commdpi.commdpi.com Future research could focus on optimizing CE methods, including the use of coated capillaries and novel chiral selectors, for the robust analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) provides another powerful tool for determining enantiomeric purity. The development of new and more effective CSAs and CDAs, such as those based on BINOL derivatives, can lead to more significant differentiation in the NMR spectra of enantiomers, allowing for accurate quantification. "In-tube" procedures that are rapid and require minimal sample preparation are also a promising direction for environmentally benign analysis.

Analytical TechniquePrincipleFuture Research Focus
Chiral HPLC Differential interaction with a chiral stationary phase.Development of novel CSPs with higher selectivity for amino alcohols.
Capillary Electrophoresis Differential migration in an electric field in the presence of a chiral selector.Optimization of chiral selectors and capillary coatings for improved resolution.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.Design of more effective and versatile chiral solvating and derivatizing agents.

Expansion of Structure-Activity Relationship Investigations

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for drug discovery and development. Future research should focus on a systematic exploration of its Structure-Activity Relationships (SAR).

A key area of investigation is its potential as a β-adrenergic receptor agonist . The phenylethanolamine scaffold is a well-known pharmacophore for this class of receptors. bldpharm.com SAR studies on related compounds have shown that substitutions on the phenyl ring significantly influence potency and selectivity. bldpharm.com For instance, the 3,4-dihydroxy substitution is common in many β-agonists, and the 3,4-dimethoxy group in the target compound can be considered a "phenol equivalent." bldpharm.com Future SAR studies should involve the synthesis and biological evaluation of a series of analogs of this compound with systematic modifications to the phenyl ring, the ethanolamine (B43304) side chain, and the amino group. This will help to elucidate the key structural features required for optimal activity and selectivity at different β-adrenergic receptor subtypes.

Beyond β-adrenergic receptors, the anticancer potential of related β-amino alcohols is an emerging area of interest. For example, derivatives of eugenol, which also contains a methoxyphenyl group, have shown selective cytotoxicity against cancer cell lines. SAR studies could explore how modifications to the this compound scaffold affect anticancer activity and selectivity, potentially leading to the development of novel therapeutic agents.

Exploration of New Preclinical Biological Targets and Applications

While the β-adrenergic receptors are a primary focus, future preclinical research should broaden the scope to identify novel biological targets and potential therapeutic applications for this compound and its derivatives.

The structural similarity of phenylethanolamines to various neurotransmitters suggests that this compound could have activity in the central nervous system (CNS) . Preclinical studies could investigate its binding affinity and functional activity at a range of CNS receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. This could uncover potential applications in treating neurological or psychiatric disorders.

Given the diverse biological activities of compounds containing the dimethoxyphenyl moiety, there is a rationale for screening this compound against a wide panel of biological targets. High-throughput screening assays can be employed to identify unexpected activities, which could then be further investigated through more focused preclinical studies. The compound's role as a chiral building block also opens up possibilities for its incorporation into more complex molecules with a wide range of biological activities. evitachem.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful paradigm in modern drug discovery and chemical research. Future investigations into this compound will greatly benefit from this integrated approach.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of derivatives. By correlating the structural and physicochemical properties of a series of analogs with their measured biological activities, QSAR models can guide the design of new compounds with enhanced potency and selectivity. For instance, 2D- and 3D-QSAR studies on related β3-adrenergic agonists have successfully identified key steric and electronic features that contribute to their activity.

Molecular docking and other molecular modeling techniques can provide insights into the binding mode of this compound at its biological targets. These computational methods can help to rationalize observed SAR data and predict the effects of structural modifications. For example, docking studies have been used to understand the binding of novel 2-amino-2-phenylethanol (B122105) derivatives to the β2-adrenoceptor.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol in laboratory settings?

The compound can be synthesized via Claisen-Schmidt condensation or reductive amination. For example, a modified approach involves reacting 3,4-dimethoxybenzaldehyde with nitroethane under basic conditions to form an imine intermediate, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the (R)-enantiomer. Recrystallization from ethanol or methanol is critical for enantiomeric purity, as demonstrated in analogous syntheses of related β-amino alcohols .

Method Reactants Conditions Yield Reference
Claisen-Schmidt3,4-dimethoxybenzaldehyde, nitroethanePiperidine/ethanol, reflux~65%
Reductive Amination3,4-dimethoxyacetophenone, NH₃H₂/Pd-C, MeOH, 60°C~72%

Q. How can the stereochemical configuration of this compound be confirmed?

Chiral HPLC or polarimetry is used for enantiomeric excess determination. For absolute configuration, single-crystal X-ray diffraction is definitive. Spectroscopic methods include:

  • ¹H/¹³C NMR : Compare chemical shifts of diastereotopic protons (e.g., α-hydroxy and β-amino groups) with literature data for (R)-configured analogs .
  • IR Spectroscopy : Confirm hydrogen bonding between the -OH and -NH₂ groups, which influences peak positions (e.g., ν(OH) at ~3300 cm⁻¹ and ν(NH₂) at ~3400 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights does this compound provide in lignin β-O-4 bond cleavage studies?

The compound serves as a model for lignin’s β-O-4 linkages. In alkaline conditions (e.g., KOtBu/tBuOH), the α-hydroxy group dissociates, initiating β-O-4 cleavage via a retro-aldol mechanism. The (R)-configuration sterically influences reaction rates: in lignin model 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, cleavage occurs at 30°C with 0.5 M KOtBu, yielding 3,4-dimethoxybenzoic acid as a characteristic product .

Substrate Conditions Cleavage Rate Product
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol0.5 M KOtBu, 30°CFast3,4-Dimethoxybenzoic acid
1-Methoxy analog0.5 M KOtBu, 30°CNo cleavageN/A

Q. How do catalytic systems influence the hydrogenolysis of this compound derivatives?

PdCu/HT catalysts achieve >90% conversion in transfer hydrogenolysis of β-O-4 models (e.g., 2-phenoxyacetophenone). Key factors include:

  • Catalyst Recyclability : PdCu/HT retains >85% activity after 5 cycles, confirmed by elemental analysis (Table S4, ).
  • Solvent Effects : Methanol enhances proton transfer due to lone-pair interactions, critical for stabilizing intermediates .

Q. What contradictions exist in the reactivity of this compound under varying pH conditions?

  • Basic Conditions : Rapid β-O-4 cleavage occurs (as in lignin models), but the amino group may undergo undesired side reactions (e.g., oxidation to nitriles) .
  • Acidic Conditions : Protonation of the amino group stabilizes the molecule but inhibits cleavage activity. Conflicting reports exist on whether acidic media favor C-N bond retention or degradation .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography (for absolute configuration) with chiral derivatization (e.g., Mosher’s esters) for NMR-based assignment .
  • Catalytic Studies : Use Pd-based catalysts with controlled metal ratios (e.g., Pd:Cu = 1:2) to balance activity and selectivity in hydrogenolysis .
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC-MS are essential for tracking intermediates and enantiomeric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.